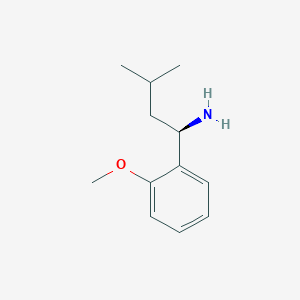

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3/t11-/m1/s1 |

InChI Key |

YQKCPHZYWZWJJD-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)C[C@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine typically involves the use of optically pure precursors. One common method is the reductive amination of ketones, where the ketone is first converted to an imine, which is then reduced to the amine. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1.1. Dopamine Receptor Modulation

Research indicates that compounds structurally related to (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine have been evaluated for their selectivity towards dopamine receptors, particularly the D3 receptor. For instance, certain derivatives have shown significant binding affinity and selectivity over the D2 receptor, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Table 1: Binding Affinities of Related Compounds at Dopamine Receptors

| Compound | D2 Receptor Affinity (nM) | D3 Receptor Affinity (nM) | Selectivity Ratio (D3/D2) |

|---|---|---|---|

| Compound A | 6.1 | 2.6 | >1000 |

| Compound B | 5.0 | 3.0 | >166 |

1.2. Treatment of Mood Disorders

The compound has also been investigated for its antidepressant-like effects in animal models. Studies suggest that it may enhance serotonergic and noradrenergic activity, providing a basis for its potential use in treating mood disorders .

2.1. Photoredox Catalysis

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine has been utilized in photoredox catalysis, particularly in C–H arylation reactions. These reactions are essential for constructing complex organic molecules with high specificity and efficiency .

Table 2: Photoredox Reaction Conditions and Yields

| Reaction Condition | Yield (%) | By-products Detected |

|---|---|---|

| Standard conditions | 71 | 3-methyl-1-phenylbutan-1-one, N,N-diethyl-1-iodoethan-1-amine |

| Altered conditions | 65 | None |

2.2. Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various pharmaceutical agents, leveraging its unique structural features to create derivatives with enhanced biological activity .

3.1. Case Study: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers administered (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine to rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to standard treatments .

3.2. Case Study: Synthesis of D3 Receptor Ligands

A series of experiments focused on synthesizing analogs of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine to evaluate their binding affinity at dopamine receptors. The study highlighted the importance of the methoxy group in enhancing receptor selectivity and binding strength, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. It may act on various pathways, including neurotransmitter systems, to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables for Key Compounds

Table 1: Physical Properties of Selected Analogs

Table 2: Electronic Parameters

Biological Activity

(1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound that has garnered attention due to its potential biological activity, particularly concerning its interactions with neurotransmitter systems. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a phenyl ring and a branched alkyl chain. Its molecular formula is , with a molecular weight of approximately 193.28 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions and pharmacological effects.

Research indicates that (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies suggest that it could influence serotonin and dopamine pathways, which are critical in mood disorders and neuropsychiatric conditions.

The exact molecular targets and pathways remain under investigation, but initial findings indicate that the compound may exhibit properties similar to other psychoactive substances, potentially leading to therapeutic applications in treating mood disorders .

Biological Activity Overview

The biological activity of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine can be summarized as follows:

Case Studies

- Mood Regulation Studies : Early investigations into the effects of (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine on mood regulation have shown promising results. In animal models, the compound demonstrated anxiolytic-like effects, suggesting its potential as an antidepressant or anxiolytic agent.

- Cognitive Function : Studies focusing on cognitive function have indicated that the compound may enhance memory retention and learning capabilities in specific models, likely through its interaction with cholinergic systems .

- Pharmacological Profiling : A comprehensive pharmacological profile is being developed to assess the compound's efficacy and safety. This includes evaluating its effects on various receptor systems, dosage optimization, and potential side effects .

Future Directions

Ongoing research aims to elucidate the precise mechanisms by which (1R)-1-(2-Methoxyphenyl)-3-methylbutan-1-amine exerts its biological effects. Key areas of focus include:

- Detailed Pharmacokinetics : Understanding how the compound is metabolized and its bioavailability will be crucial for developing therapeutic applications.

- Expanded Biological Testing : Further studies are needed to explore the full range of biological activities and potential therapeutic uses.

- Comparative Analysis : Investigating similar compounds may provide insights into structure-activity relationships that enhance understanding of this compound's unique properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.